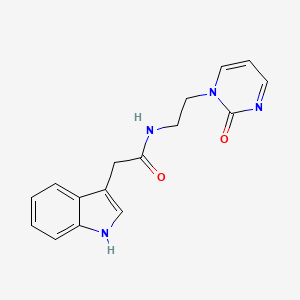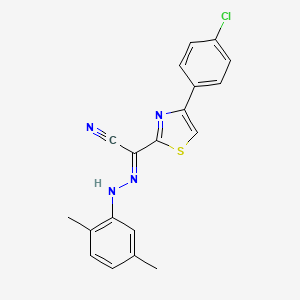![molecular formula C20H12F3N3O2S2 B2534981 N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260952-67-7](/img/structure/B2534981.png)
N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S2 and its molecular weight is 447.45. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibitory Activities
One significant application of derivatives similar to the specified compound is as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). These enzymes are crucial for DNA synthesis and repair, making them important targets for anticancer drugs. The study by Gangjee et al. highlighted the compound's potential as a lead for the development of cancer therapeutics, given its high potency against human TS and DHFR.
Quantum Chemical Insights and Antiviral Potency
Another study provided quantum chemical insights into the structure and properties of a closely related molecule, emphasizing its potential as an antiviral agent against SARS-CoV-2 (Mary et al., 2020). Through molecular docking studies, the compound showed promising interactions with SARS-CoV-2 protease, indicating its potential utility in designing drugs to combat COVID-19.
Fluorinating Agent and Structural Analysis
Research on similar N-halogeno compounds, including their synthesis and application as fluorinating agents, provides insights into their utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks et al., 1996). The ability to selectively introduce fluorine atoms can significantly impact the physical, chemical, and biological properties of compounds, making them more suitable for drug development and other applications.
Crystal Structure and Molecular Interactions
The crystal structures of compounds similar to the query molecule reveal their molecular conformation and intramolecular interactions (Subasri et al., 2016). Understanding these structural aspects is essential for rational drug design, as it allows for the prediction of binding affinities and the optimization of interactions with biological targets.
Vibrational Spectroscopic Signatures and Pharmacokinetics
Studies on vibrational spectroscopic signatures and effects of rehybridization on similar molecules offer insights into their molecular dynamics and interactions at the quantum level. Such research supports the development of compounds with optimized pharmacokinetic properties (Mary et al., 2022). The analysis of vibrational modes can inform the design of molecules with desired stability, reactivity, and binding characteristics.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S2/c21-12-6-5-11(9-14(12)23)24-17(27)10-30-20-25-15-7-8-29-18(15)19(28)26(20)16-4-2-1-3-13(16)22/h1-9H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHZLAXQHMHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2534905.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)
![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)


![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2534918.png)
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)